1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-chlorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid
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Overview
Description
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-chlorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a chlorophenylmethylamino group and ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-chlorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid typically involves multiple steps. The starting materials include pyrrolidine derivatives and chlorophenylmethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-chlorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: The chlorophenylmethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-chlorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenylmethylamino group may interact with enzymes or receptors, leading to various biological effects. The ester functionalities can also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,2-pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)-
- 1,2-pyrrolidinedicarboxylic acid, 4-[[(4-methyl-phenyl)sulfonyl]oxy]-1-(1,1-dimethylethyl)-2-methyl ester, (2S,4S)-cis
Uniqueness
The uniqueness of 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-chlorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid lies in its specific substitution pattern and the presence of the chlorophenylmethylamino group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-chlorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O4.C2H2O4/c1-18(2,3)25-17(23)21-11-13(9-15(21)16(22)24-4)20-10-12-7-5-6-8-14(12)19;3-1(4)2(5)6/h5-8,13,15,20H,9-11H2,1-4H3;(H,3,4)(H,5,6)/t13-,15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIGJRYNKKAEEF-SLHAJLBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NCC2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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